2-methylbenzene-1-sulfonoimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylbenzene-1-sulfonoimidamide is an organosulfur compound with the molecular formula C7H10N2OS. It is a derivative of sulfonimidamide, characterized by the presence of a sulfonyl group (SO2) attached to an imidamide group (NH2).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylbenzene-1-sulfonoimidamide typically involves the reaction of 2-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-methylbenzene-1-sulfonoimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfides, thiols, and various substituted benzene compounds .
Scientific Research Applications
2-methylbenzene-1-sulfonoimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new pharmaceuticals, particularly those targeting sulfur-containing enzymes.
Industry: In the materials science field, it is used in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2-methylbenzene-1-sulfonoimidamide involves its interaction with specific molecular targets, such as enzymes containing sulfur groups. The compound can inhibit the activity of these enzymes by forming stable complexes with the sulfur atoms, thereby blocking their catalytic function. This mechanism is particularly relevant in the context of its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: These compounds also contain a sulfonyl group but differ in their overall structure and reactivity.
Sulfoximines: Similar to sulfonimidamides, sulfoximines have a sulfur-nitrogen bond but with different oxidation states and functional groups.
Sulfonylureas: These compounds are used as herbicides and antidiabetic drugs, sharing some structural similarities with sulfonimidamides
Uniqueness
2-methylbenzene-1-sulfonoimidamide is unique due to its specific combination of a sulfonyl group with an imidamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2624134-63-8 |
---|---|
Molecular Formula |
C7H10N2OS |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.